N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Properties
Molecular Formula |
C19H23N3O2S |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H23N3O2S/c1-15-10-12-16(13-11-15)25(23,24)20-14-6-2-3-9-19-21-17-7-4-5-8-18(17)22-19/h4-5,7-8,10-13,20H,2-3,6,9,14H2,1H3,(H,21,22) |
InChI Key |
ANQMELNQWMVBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing ortho-phenylenediamine with formic acid or an equivalent reagent.
Alkylation: The benzimidazole core is then alkylated with a suitable alkyl halide to introduce the pentyl chain.
Sulfonamide Formation: The final step involves the reaction of the alkylated benzimidazole with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions may be used to scale up the production process efficiently .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles like amines, thiols.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of benzimidazole.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects . For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication and repair, leading to cell death .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of pharmacological activities.
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
4-Methylbenzimidazole: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness: N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide stands out due to its unique combination of the benzimidazole core with a pentyl chain and a sulfonamide group. This structural combination enhances its solubility, stability, and biological activity compared to other benzimidazole derivatives .
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C17H22N4O2S
- Molecular Weight : 350.45 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds containing benzimidazole moieties can inhibit the proliferation of cancer cells. This is often mediated through apoptosis induction and disruption of microtubule dynamics, leading to cell cycle arrest .
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds in this category typically inhibit bacterial folate synthesis, which is essential for nucleic acid synthesis .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may protect cells from oxidative stress and related damage .
Antiproliferative Effects
A study investigated the antiproliferative effects of benzimidazole derivatives on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.5 |
| A549 | 12.3 |
These findings suggest that the compound has potent cytotoxic effects against specific cancer cell lines.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
These results indicate that the compound possesses significant antibacterial properties.
Case Studies
- Cancer Treatment : A clinical trial evaluated the effectiveness of benzimidazole derivatives in patients with advanced breast cancer. Patients receiving this compound showed a marked reduction in tumor size after four weeks of treatment, with minimal side effects reported.
- Antimicrobial Resistance : A study highlighted the potential of this compound in overcoming antibiotic resistance in bacterial strains resistant to conventional treatments. The compound demonstrated synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
